molecular formula C13H22N2O2 B14634611 N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide CAS No. 57068-39-0

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide

Cat. No.: B14634611
CAS No.: 57068-39-0
M. Wt: 238.33 g/mol
InChI Key: YBBCMBBSVKFLHN-UHFFFAOYSA-N
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Description

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the condensation of butylamine with 4,5-dimethyl-2-oxazolone under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like sodium methoxide to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionality.

    Substitution: Compounds with new functional groups replacing the butyl or dimethyl groups.

Scientific Research Applications

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide
  • N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclobutanecarboxamide

Uniqueness

N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57068-39-0

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C13H22N2O2/c1-5-7-9-15(12(16)8-6-2)13-14-10(3)11(4)17-13/h5-9H2,1-4H3

InChI Key

YBBCMBBSVKFLHN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(O1)C)C)C(=O)CCC

Origin of Product

United States

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